molecular formula C13H8N2O3 B13956743 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid CAS No. 64399-31-1

1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid

Cat. No.: B13956743
CAS No.: 64399-31-1
M. Wt: 240.21 g/mol
InChI Key: PBPJARVCNLMOJA-UHFFFAOYSA-N
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Description

1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid is a heterocyclic compound that features a fused pyrimidine and quinoline ring system

Preparation Methods

The synthesis of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc/acetic acid, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

64399-31-1

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

1-oxopyrimido[1,2-a]quinoline-2-carboxylic acid

InChI

InChI=1S/C13H8N2O3/c16-12-9(13(17)18)7-14-11-6-5-8-3-1-2-4-10(8)15(11)12/h1-7H,(H,17,18)

InChI Key

PBPJARVCNLMOJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC=C(C(=O)N32)C(=O)O

Origin of Product

United States

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